![molecular formula C16H14I2O3 B2718907 3-Ethoxy-5-iodo-4-[(4-iodobenzyl)oxy]benzaldehyde CAS No. 662159-41-3](/img/structure/B2718907.png)

3-Ethoxy-5-iodo-4-[(4-iodobenzyl)oxy]benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

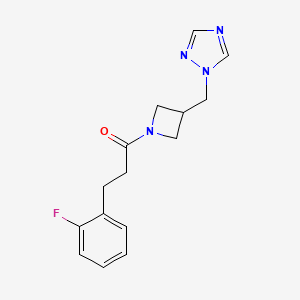

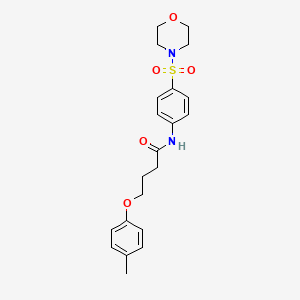

“3-Ethoxy-5-iodo-4-[(4-iodobenzyl)oxy]benzaldehyde” is an organic compound with the empirical formula C16H14I2O3 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .

Molecular Structure Analysis

The molecular weight of “3-Ethoxy-5-iodo-4-[(4-iodobenzyl)oxy]benzaldehyde” is 508.09 . The SMILES string representation of the molecule isCCOc1cc(C=O)cc(I)c1OCc2ccc(I)cc2 , which provides a way to visualize its structure. Physical And Chemical Properties Analysis

“3-Ethoxy-5-iodo-4-[(4-iodobenzyl)oxy]benzaldehyde” is a solid substance . More detailed physical and chemical properties are not available in the sources I found.Applications De Recherche Scientifique

Oxidation Reactions and Catalysis

- Oxygen Transfer Reactions : High valent oxoruthenium compounds have been studied for their role in the oxidation of sulfides, potentially highlighting the oxidative properties of related compounds in catalytic processes (S. Lai, C. J. Lepage, & Donald G. Lee, 2002).

- Remote Benzylic C(sp3)–H Oxyfunctionalization : Demonstrates the use of copper(II) acetate in the oxyfunctionalization of benzyl groups directed by hydroxyl groups, suggesting applications in functionalizing similar compounds (Jian'an Jiang et al., 2014).

Synthesis and Material Science

- Synthesis of Schiff Base Compounds : Discusses the synthesis and characterization of Schiff base compounds derived from similar aldehydes, which have applications in material science and nonlinear optics (Hasanain A. Abdullmajed et al., 2021).

- Photocatalytic Oxidation : The study on selective photocatalytic oxidation of benzyl alcohol derivatives, including those similar to the compound , underlines the potential application in green chemistry and environmental cleanup (S. Higashimoto et al., 2009).

Catalytic Oxidation and Chemical Transformations

- Catalyzed Oxidation of Phenolics : Catalytic oxidation of para-substituted phenolics into benzoquinones, relevant to the transformation of compounds with similar structures in synthetic chemistry (J. Bozell, B. Hames, & D. Dimmel, 1995).

Safety and Hazards

Propriétés

IUPAC Name |

3-ethoxy-5-iodo-4-[(4-iodophenyl)methoxy]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14I2O3/c1-2-20-15-8-12(9-19)7-14(18)16(15)21-10-11-3-5-13(17)6-4-11/h3-9H,2,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNRIHCBAAAXJDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=O)I)OCC2=CC=C(C=C2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14I2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethoxy-5-iodo-4-[(4-iodobenzyl)oxy]benzaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2718827.png)

![3-({[(2-Chlorobenzoyl)oxy]imino}methyl)-2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B2718828.png)

![7-(4-chlorobenzyl)-8-[(2-chloro-6-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2718830.png)

![N-{3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide](/img/structure/B2718833.png)

![2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2718834.png)

![(2S)-N-{3-[(2-chlorophenyl)sulfamoyl]-4-methylphenyl}-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2718835.png)

![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2718836.png)

![1-methyl-3-(4-methylbenzyl)-7-pyridin-4-ylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2718839.png)

![7-(2,5-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2718844.png)